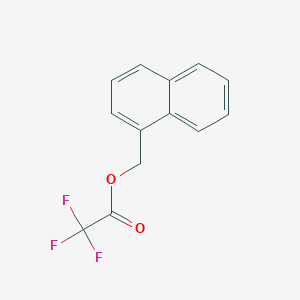![molecular formula C16H18Se2 B12550667 Diselenide, bis[(2-methylphenyl)methyl] CAS No. 158234-20-9](/img/structure/B12550667.png)
Diselenide, bis[(2-methylphenyl)methyl]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenide, bis[(2-methylphenyl)methyl] is an organic compound with the molecular formula C16H18Se2. It is a member of the diselenide family, characterized by the presence of a Se-Se bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[(2-methylphenyl)methyl] typically involves the reaction of 2-methylbenzyl chloride with sodium selenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium. The product is then purified through recrystallization .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis[(2-methylphenyl)methyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: The Se-Se bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Selenoxides
Reduction: Selenides
Substitution: Various substituted selenides depending on the reagents used.
Scientific Research Applications
Diselenide, bis[(2-methylphenyl)methyl] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its anticancer and chemopreventive activities.
Industry: Utilized in the development of materials with unique electronic properties
Mechanism of Action
The mechanism of action of diselenide, bis[(2-methylphenyl)methyl] involves its ability to modulate redox reactions. It can act as both an antioxidant and a prooxidant, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl diselenide
- Dibenzyl diselenide
- Di-p-tolyl diselenide
Uniqueness
Diselenide, bis[(2-methylphenyl)methyl] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
158234-20-9 |
|---|---|
Molecular Formula |
C16H18Se2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-methyl-2-[[(2-methylphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18Se2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
InChI Key |
GTGASWBFEZZMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C[Se][Se]CC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


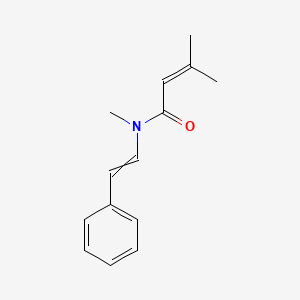
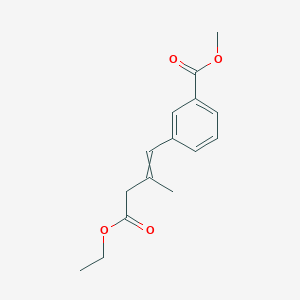
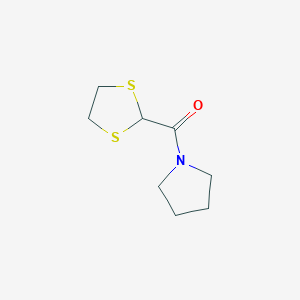
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)

![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
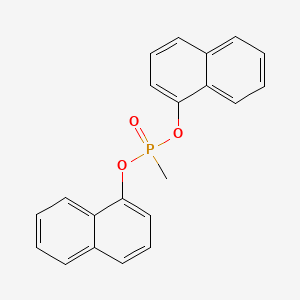
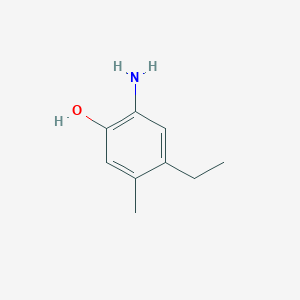
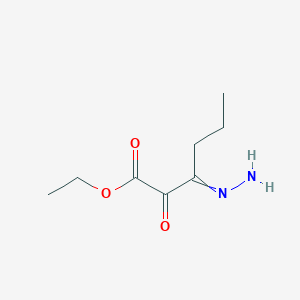
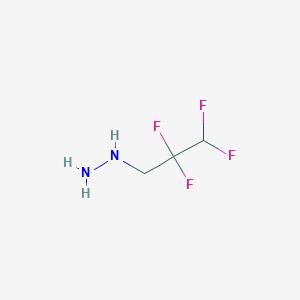
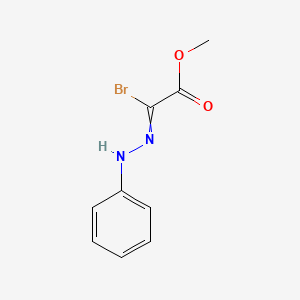
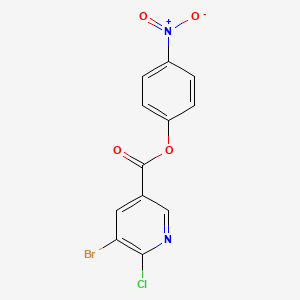
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
